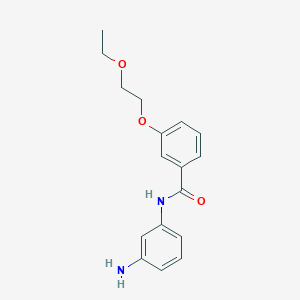

N-(3-Aminophenyl)-3-(2-ethoxyethoxy)benzamide

Description

N-(3-Aminophenyl)-3-(2-ethoxyethoxy)benzamide is a benzamide derivative characterized by a 3-aminophenyl group attached to the benzamide core via an amide linkage. The structure features a 2-ethoxyethoxy substituent at the 3-position of the benzoyl moiety, which enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name |

N-(3-aminophenyl)-3-(2-ethoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-2-21-9-10-22-16-8-3-5-13(11-16)17(20)19-15-7-4-6-14(18)12-15/h3-8,11-12H,2,9-10,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICNFQZCCGDBIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101252578 | |

| Record name | N-(3-Aminophenyl)-3-(2-ethoxyethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020054-44-7 | |

| Record name | N-(3-Aminophenyl)-3-(2-ethoxyethoxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020054-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Aminophenyl)-3-(2-ethoxyethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-3-(2-ethoxyethoxy)benzamide typically involves the following steps:

Nitration: The starting material, 3-nitroaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Amidation: The resulting 3-aminophenyl compound is reacted with 3-(2-ethoxyethoxy)benzoic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide linkage.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-3-(2-ethoxyethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines or alcohols.

Substitution: Halogenated, nitrated, or sulfonated products.

Scientific Research Applications

Scientific Research Applications

N-(3-Aminophenyl)-3-(2-ethoxyethoxy)benzamide has a wide array of applications across different scientific domains:

Chemistry

- Reagent in Organic Synthesis: It serves as a reagent in various chemical reactions, facilitating the synthesis of other complex organic molecules.

- Chemical Reactions: The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for chemical research .

Biological Research

- Proteomics Studies: This compound is utilized in proteomics to study protein interactions and functions, aiding in the understanding of cellular mechanisms .

- Enzyme Inhibition: It has been identified as an inhibitor for certain enzymes, which may have implications in drug development .

Medicinal Chemistry

- Potential Therapeutic Agent: Research indicates that this compound may have applications in developing new pharmaceuticals targeting diseases such as cancer and viral infections. Its structural similarities to other bioactive compounds suggest potential efficacy .

Case Study 1: Antiviral Activity

A study on related benzamide derivatives demonstrated significant antiviral properties against Ebola and Marburg viruses. The findings suggest that this compound could exhibit similar antiviral activities due to its structural characteristics.

| Compound | EC50 (μM) | Target Virus |

|---|---|---|

| CBS1118 | <10 | Ebola |

| CBS1118 | <10 | Marburg |

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor properties of benzamide derivatives showed promising results in inhibiting cancer cell proliferation. This compound may be explored for its potential therapeutic effects against various cancers.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-3-(2-ethoxyethoxy)benzamide would depend on its specific biological target. Generally, benzamides can interact with enzymes, receptors, or other proteins, modulating their activity. The ethoxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

- N-(3-Aminophenyl)-4-(3-phenylpropoxy)benzamide (Compound 33, ): This analog replaces the 2-ethoxyethoxy group with a 3-phenylpropoxy chain at the 4-position. The elongated hydrophobic side chain may enhance membrane permeability but reduce aqueous solubility compared to the 2-ethoxyethoxy substituent .

- N-(2-diethylaminoethyl)-3-iodo-4-methoxybenzamide (IMBA, ): Features a diethylaminoethyl group and iodine substitution, enabling melanoma imaging. The 4-methoxy group and iodine enhance tumor uptake (23.2% ID/g at 6 hours) but increase metabolic instability .

- Structural complexity here contrasts with the simpler 2-ethoxyethoxy group in the target compound .

Pharmacological Activity

- Sigma Receptor Binding () :

Benzamides like [125I]PIMBA bind sigma receptors (Kd = 5.80 nM for sigma-1) in prostate cancer cells. The 3-(2-ethoxyethoxy) group in the target compound may reduce sigma affinity compared to iodinated analogs but improve selectivity for other targets . - Anticancer Activity: Compound 3a (), an N-benzimidazolylmethyl benzamide, showed anti-inflammatory and analgesic effects with low toxicity. The 3-aminophenyl group in the target compound could similarly enhance tumor targeting via amine-mediated interactions .

- Melanoma Imaging (): Radioiodinated benzamides with methoxy and acetamido groups (e.g., Compound 6) achieved 23.2% ID/g tumor uptake due to slow urinary clearance. The 2-ethoxyethoxy group may balance hydrophilicity and tumor retention better than bulkier substituents .

Pharmacokinetic and Toxicity Profiles

- Metabolic Stability :

Compounds with methoxy groups (e.g., IMBA) show prolonged blood circulation but higher hepatotoxicity. The 2-ethoxyethoxy group may reduce hepatic metabolism due to ether linkages, improving safety . - Toxicity: Benzamides like N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide () exhibit low toxicity (IC50 > 40 μg/mL in HepG2 cells). The target compound’s aminophenyl group may require toxicity screening for reactive metabolite formation .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Discussion

The 3-(2-ethoxyethoxy) group in this compound offers a balance of hydrophilicity and metabolic stability compared to bulkier (e.g., 3-phenylpropoxy) or iodinated substituents. While its sigma receptor affinity may be lower than iodinated analogs (), its structural simplicity could facilitate optimization for targeted therapies. Further studies should evaluate its pharmacokinetic profile and compare tumor uptake metrics with existing benzamide-based imaging agents ().

Biological Activity

N-(3-Aminophenyl)-3-(2-ethoxyethoxy)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and comparisons with related compounds.

Chemical Structure and Synthesis

The compound features an aminophenyl moiety linked to a benzamide structure through an ethoxyethoxy group. The synthesis typically involves the reduction of 3-nitroaniline to form 3-aminophenyl, followed by amidation with 2-(2-ethoxyethoxy)benzoic acid using coupling agents like EDCI.

This compound is believed to interact with various biological targets, potentially modulating enzyme activities or receptor functions. The presence of the ethoxyethoxy group may enhance solubility and bioavailability, facilitating better interaction with target sites in biological systems.

Antitumor Activity

Research indicates that related compounds exhibit significant antitumor properties. For example, derivatives similar to this compound have shown selective inhibition of histone deacetylases (HDACs), which are critical in cancer progression. Compounds like N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide have demonstrated IC50 values in the nanomolar range against HDACs, suggesting that this compound may share similar mechanisms .

Antiproliferative Assays

In vitro studies have shown that certain benzamide derivatives can inhibit cell proliferation across various cancer cell lines. For instance, compounds with structural similarities have exhibited IC50 values ranging from 1.2 to 5.3 µM against different cancer cell lines, indicating potent antiproliferative effects . Although specific data for this compound is limited, its structural analogs suggest potential efficacy.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antitumor potential (hypothetical) | TBD |

| N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | Structure | HDAC inhibitor | 95.2 (HDAC1) |

| N-(4-Aminophenyl)-2-(2-ethoxyethoxy)benzamide | Structure | Potentially different activity due to positional isomerism | TBD |

Case Studies

Recent studies have highlighted the importance of benzamide derivatives in cancer therapy. For example, a study focusing on HDAC inhibitors demonstrated that certain benzamides could induce cell cycle arrest and apoptosis in HepG2 cells, marking them as promising candidates for further development . While specific studies on this compound are scarce, the trends observed in related compounds suggest a pathway for investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.